molecular formula C20H25N3O B2659573 (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1286744-50-0

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2659573
CAS RN: 1286744-50-0
M. Wt: 323.44
InChI Key: DLGLBLDSFOXOGG-CMDGGOBGSA-N
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Description

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Microwave-Assisted Synthesis : The compound has been utilized in microwave-assisted synthesis methods to create new pyrazolopyridines with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
  • Molecular Structure Analysis : It has been involved in the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, contributing to the understanding of molecular structures and spatial orientations in chemical compounds (Richter et al., 2009).

Pharmacological Studies

  • Antagonist Properties in CB1 Receptor : This compound, in different variations, has been studied for its antagonist properties against CB1 cannabinoid receptors, which is crucial for understanding the receptor's interactions and potential therapeutic applications (Shim et al., 2002).
  • Antitumor and Antimicrobial Activities : The compound has been a part of the synthesis of s-triazine derivatives, which were investigated for their potential in antitumor and antimicrobial applications, demonstrating its role in developing new therapeutic agents (Shawish et al., 2021).

Antimicrobial and Antifungal Research

  • Development of Fused Pyran Derivatives : It has been used in the creation of a novel library of fused pyran derivatives, showcasing its role in the development of compounds with antibacterial, antituberculosis, and antimalarial activities (Kalaria et al., 2014).
  • Investigation of Tautomerism : The compound has been instrumental in studying the tautomerism of aza heterocycles, providing insights into the stability and structural transformations of these compounds, which is vital for drug development and chemical synthesis (Gubaidullin et al., 2014).

Neuropharmacology and Receptor Studies

  • Dopamine Receptor Ligands : Variations of the compound have been explored as selective high-affinity ligands at human dopamine D4 receptors, contributing to the development of potential treatments for neurological disorders (Rowley et al., 1997).
  • Lanthanoid Complexes : The compound has been used in the formation of complexes with lanthanoids, aiding in the understanding of electronic spectra and hypersensitivity phenomena in coordination chemistry (Roy & Nag, 1978).

Biofilm and Enzyme Inhibition Studies

  • Biofilm and MurB Inhibitors : It has played a role in the synthesis of novel hybrids that showed potent bacterial biofilm inhibition and significant inhibitory activities against MurB enzyme, highlighting its potential in addressing antibiotic resistance (Mekky & Sanad, 2020).

properties

IUPAC Name

(E)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-14-17(2)23(21-16)15-19-10-12-22(13-11-19)20(24)9-8-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGLBLDSFOXOGG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

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